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Compound of Interest

Compound Name:
N-(4-methoxyphenyl)guanidine

nitrate

CAS No.: 76746-74-2

Cat. No.: B1392511

Get Quote

Executive Summary & Strategic Context
In the synthesis of high-energy materials and pharmaceutical intermediates, N-(4-
methoxyphenyl)guanidine nitrate represents a critical structural motif combining an electron-

rich aromatic system with a nitrogen-rich guanidinium core.

For the analytical scientist, the challenge lies not just in identifying the molecule, but in

differentiating it from its potent precursors (4-methoxyaniline) and confirming the ionic nitrate

salt formation versus the free base. This guide moves beyond basic peak listing; it establishes

a comparative spectral fingerprinting protocol to validate synthesis completion and salt

stoichiometry.

The "Spectral Triad" of Validation
To confirm this specific compound, your FTIR data must satisfy three simultaneous conditions:

Retention of the Ether Core: The methoxy (–OCH₃) signature must remain unperturbed.
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Guanidylation Confirmation: The transformation of the amine to the guanidine C=N core.

Anionic Verification: The diagnostic "Nitrate Kill Zone" (1380 cm⁻¹) must be present.

Experimental Protocol: Self-Validating Methodology
To ensure reproducibility, the following protocol minimizes hygroscopic interference—a

common issue with nitrate salts.

Sample Preparation: KBr Pellet vs. ATR
While Attenuated Total Reflectance (ATR) is faster, Transmission FTIR (KBr Pellet) is

recommended for this specific nitrate salt to avoid peak distortion in the critical 1400–1300

cm⁻¹ region caused by the refractive index changes in high-concentration ATR crystals.

Step-by-Step Protocol:

Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours. Nitrate salts are

hygroscopic; adsorbed water will mask the N-H stretching region (3100–3500 cm⁻¹).

Grinding: Mix 1–2 mg of sample with 200 mg of spectroscopic-grade KBr. Grind until a fine,

non-reflective powder is achieved (particle size < 2 µm to minimize Christiansen effect).

Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

Validation Check: If the baseline slopes significantly at >3500 cm⁻¹, regrind to reduce

scattering.

Comparative Analysis: Target vs. Precursor
The most critical QC step is differentiating the product from the starting material, 4-

methoxyaniline (p-anisidine). The reaction involves the nucleophilic attack of the aniline

nitrogen on a cyanamide/guanidine source, fundamentally altering the N-H and C-N spectral

landscape.

Table 1: The Guanidylation Shift (Precursor vs. Product)
[1]
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Functional Group
Precursor: 4-
Methoxyaniline
(cm⁻¹)

Target: N-(4-
methoxyphenyl)gu
anidine Nitrate
(cm⁻¹)

Mechanistic Insight

N-H Stretching
3430, 3350 (Sharp

Doublet)

3400–3150 (Broad,

Multiple bands)

Loss of primary amine

(

) symmetry; formation

of H-bonded

guanidinium system.

C=N Stretching Absent 1650–1670 (Strong)

Diagnostic Peak.

Confirms formation of

the guanidine core (

).

Aromatic C=C 1510, 1600 1515, 1610

Minimal shift. The

aromatic ring remains

intact.

C-N Stretch 1280 (Ar-NH2) 1310–1330 (Ar-NH-C)

Strengthening of the

C-N bond due to

guanidine conjugation.

Nitrate (

)
Absent 1384 (Very Strong)

Salt Confirmation. The

dominant feature of

the ionic lattice.

Detailed Spectral Interpretation
Region I: The High-Energy Region (3500–2800 cm⁻¹)

Observation: The sharp doublet of the starting aniline disappears.

Target Characteristic: You will observe a complex, broadened envelope centered around

3300 cm⁻¹. This is due to the guanidinium cation (

) participating in extensive hydrogen bonding networks with the nitrate anions.
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C-H Stretching: The methoxy methyl group (

) presents weak aliphatic stretches at 2960–2840 cm⁻¹, often riding on the shoulder of the N-
H band.

Region II: The Fingerprint & Nitrate Zone (1700–1000
cm⁻¹)
This is the decision-making region for the analyst.

1. The Guanidine Core (1660 cm⁻¹)
The C=N stretching vibration is the heartbeat of the guanidine molecule. In the nitrate salt form,

this band is intense and typically found between 1655 and 1675 cm⁻¹.

Note: If this peak is split or shifted significantly lower (<1630 cm⁻¹), suspect incomplete

protonation or the presence of the free base.

2. The Nitrate "Kill Zone" (1384 cm⁻¹)
The nitrate ion (

) has D3h symmetry, resulting in a doubly degenerate asymmetric stretching mode (

).

Key Feature: A massive, broad absorption centered at 1384 cm⁻¹.

Interference Warning: This band is so strong it can obscure the C-N aromatic stretch.

However, its presence is the definitive proof of the nitrate salt. If you used a chloride or

sulfate salt, this region would be transparent.

3. The Ether Anchor (1245 & 1030 cm⁻¹)
To confirm the "4-methoxyphenyl" moiety hasn't degraded:

Asymmetric C-O-C: Look for a strong band at ~1245 cm⁻¹.

Symmetric C-O-C: Look for a medium band at ~1030 cm⁻¹.
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Stability Check: These peaks should match the precursor (p-anisidine) almost exactly. Any

loss of intensity here suggests hydrolysis of the ether.

Region III: Low Frequency (900–600 cm⁻¹)[1]
Nitrate Deformation: A sharp, medium-intensity peak at ~825 cm⁻¹ (

out-of-plane deformation). This serves as a secondary confirmation of the nitrate anion if the
1384 cm⁻¹ region is saturated.

Para-Substitution: A strong band at 820–830 cm⁻¹ (C-H wag) confirms the para substitution

pattern is retained. (Note: The nitrate peak and para-substitution peak often overlap in this

region; look for a doublet or a broadened shoulder).

Visualizing the Validation Workflow
The following diagram outlines the logical flow for using FTIR as a release criterion for this

compound.
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(Dry KBr Pellet)

Check 3400 cm⁻¹ Region
Is the sharp doublet gone?
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Figure 1: Logic gate decision tree for FTIR validation of N-(4-methoxyphenyl)guanidine
nitrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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